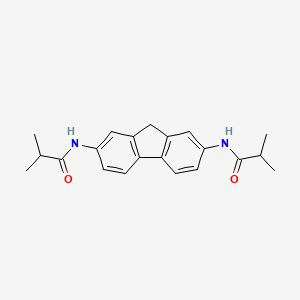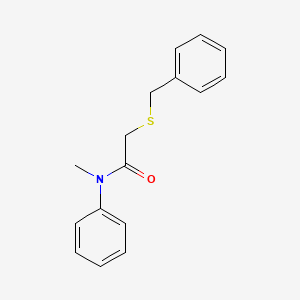
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide), also known as FMOC-Cl, is a chemical compound used in scientific research applications. It is a derivative of fluorene and is commonly used as a protecting group for amino acids during peptide synthesis.
Mecanismo De Acción
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) works by reacting with the amino group of an amino acid to form a stable amide bond. This protects the amino group from reacting with other reagents during peptide synthesis. The FMOC group is then removed using a base such as piperidine, which cleaves the amide bond and leaves the amino group free to react with other reagents.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not used in any drug or pharmaceutical applications, so there are no known biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) in peptide synthesis is that it is easily removed using piperidine, which does not affect the peptide chain. This allows for efficient synthesis of peptides without the need for additional purification steps. However, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) can be difficult to remove completely, which can lead to impurities in the final product. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not compatible with all amino acids, so alternative protecting groups may be needed for certain peptides.
Direcciones Futuras
For the use of N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) include the development of new protecting groups that are more efficient and easier to remove. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new fluorescent probes for biochemical assays. Finally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new peptide-based drugs for various medical applications.
Conclusion:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is a useful compound in scientific research applications, particularly in peptide synthesis. It works by protecting the amino group of amino acids during synthesis and is easily removed using piperidine. While there are some limitations to its use, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) has many potential future directions for research and development.
Métodos De Síntesis
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is synthesized by reacting fluorene with chloromethyl methyl ether and then reacting the resulting compound with N,N-dimethylformamide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research. N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is also used in the synthesis of fluorescent probes for biochemical assays.
Propiedades
IUPAC Name |
2-methyl-N-[7-(2-methylpropanoylamino)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-12(2)20(24)22-16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)23-21(25)13(3)4/h5-8,10-13H,9H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKAARWKDBARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)